5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Medicinal Chemistry Scaffold Derivatization Structure-Activity Relationship

5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1193389-06-8; free base CAS 1017394-91-0) is an N-methylated derivative of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold, a seven-membered heterocyclic system containing both nitrogen and oxygen in the ring. This scaffold has been validated as a privileged pharmacophore in multiple therapeutic programs, including CBP/P300 bromodomain inhibitors (e.g., I-CBP112, TPOP146), selective 5-HT1A receptor agonists (e.g., Piclozotan), and orexin-2 receptor antagonists.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 1193389-06-8
Cat. No. B1372488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
CAS1193389-06-8
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2OCCN1.Cl
InChIInChI=1S/C10H13NO.ClH/c1-8-9-4-2-3-5-10(9)12-7-6-11-8;/h2-5,8,11H,6-7H2,1H3;1H
InChIKeyWWLCOFYQTYVWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride (CAS 1193389-06-8): Structural Identity and Procurement-Relevant Chemical Class


5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1193389-06-8; free base CAS 1017394-91-0) is an N-methylated derivative of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold, a seven-membered heterocyclic system containing both nitrogen and oxygen in the ring [1]. This scaffold has been validated as a privileged pharmacophore in multiple therapeutic programs, including CBP/P300 bromodomain inhibitors (e.g., I-CBP112, TPOP146), selective 5-HT1A receptor agonists (e.g., Piclozotan), and orexin-2 receptor antagonists [2]. The compound is supplied as the hydrochloride salt (MW 199.68 g/mol; C10H14ClNO), which enhances aqueous solubility and handling characteristics relative to the free base . Its defining structural feature—the N-methyl substituent at position 5—distinguishes it from the parent NH scaffold and from N-acylated analogs that dominate the medicinal chemistry literature, positioning it as a key intermediate for further N-derivatization or as a reference compound for SAR exploration of N-substitution effects in benzoxazepine-based programs.

Why Generic Substitution of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride Risks Experimental Inconsistency


Within the benzoxazepine scaffold family, the nature of the N-4 (position 5) substituent is a critical determinant of both biological activity and synthetic accessibility. The CBP/P300 bromodomain inhibitor program explicitly demonstrated that only small N-acyl residues on N-4 are tolerated for target engagement, while the free NH or larger N-alkyl groups either abolish activity or preclude further productive derivatization [1]. The N-methyl variant occupies a strategically important middle ground: it is small enough to serve as a neutral placeholder during multistep syntheses, yet it can be cleaved or further functionalized under controlled conditions—unlike the free NH form, which presents chemoselectivity challenges, or the N-acyl forms, which commit the scaffold to a specific pharmacophore. Substituting the N-methyl benzoxazepine with the parent NH, N-ethyl, or N-acetyl analogs without accounting for these differences in steric bulk (from H to methyl to ethyl: a van der Waals volume increment of ~15–18 ų per CH₂), hydrogen-bond donor/acceptor character, and metabolic vulnerability can produce divergent synthetic outcomes, off-target profiles, or irreproducible biological results. The quantitative evidence below demonstrates where differentiation is measurable and meaningful.

Product-Specific Quantitative Differentiation Evidence for 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride (1193389-06-8)


N-Substituent Steric Profile vs. Parent NH and N-Ethyl Analogs: Impact on Downstream Synthetic Versatility

The N-methyl substituent on the benzoxazepine scaffold provides a specific steric and electronic profile that is distinct from the parent NH (2,3,4,5-tetrahydro-1,4-benzoxazepine, CAS not specifically referenced but structurally implied) and the N-ethyl analog. The N-methyl group eliminates the hydrogen-bond donor character of the secondary amine (pKa of benzoxazepine NH ~7.5–8.5 estimated from related cyclic amines), while adding minimal steric bulk that does not preclude further N-dealkylation. This contrasts with the N-ethyl derivative, where the additional methylene group increases steric hindrance and metabolic lability via N-dealkylation susceptibility without conferring a commensurate advantage in most SAR contexts [1]. The CBP/P300 benzoxazepine SAR established that N-4 substitution critically governs bromodomain binding: only small acyl groups (acetyl, propionyl, cyclopropanoyl) were tolerated, while free NH or larger substituents were incompatible with target engagement [2].

Medicinal Chemistry Scaffold Derivatization Structure-Activity Relationship

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantage over Free Base

The hydrochloride salt (CAS 1193389-06-8; MW 199.68 g/mol; C10H14ClNO) provides a quantifiable handling advantage over the free base form (CAS 1017394-91-0; MW 163.22 g/mol; C10H13NO). The salt formation increases molecular weight by 36.46 g/mol (HCl addition) and, based on general principles of amine hydrochloride salt formation, is expected to enhance aqueous solubility by ≥1–2 orders of magnitude relative to the free base . The hydrochloride form also offers improved solid-state stability, reduced susceptibility to amine oxidation, and more consistent weighing accuracy for solution preparation—all critical factors in reproducible experimental workflows. Vendor specifications for the hydrochloride salt report purities of 95% (Enamine EN300-50498) to 98% (Leyan, product 1795368), compared to free base purities typically at 95% .

Formulation Chemistry Compound Handling Solubility

Class-Level SAR: N-Methyl vs. N-Acyl in Benzoxazepine Bromodomain Target Engagement

In the landmark CBP/P300 bromodomain inhibitor SAR study by Popp et al. (J. Med. Chem. 2016), the nature of the N-4 substituent on the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold was shown to be a binary determinant of target engagement: only small N-acyl residues (acetyl, propionyl, cyclopropanoyl, methyl carbamate) on N-4 were tolerated for CBP bromodomain binding, while free NH and larger N-substituents failed to produce measurable thermal shift (ΔTm) [1]. The lead compound 52 (N-acyl derivative) showed a ΔTm of 7.8 ± 0.5 °C for CBP and 2.1 ± 0.4 °C for BRD4(1), while the optimized TPOP146 showed 134 nM affinity (Kd) for CBP with selectivity over BRD4 (Kd = 5.02 μM, ~37-fold) [2]. The N-methyl benzoxazepine (this compound) lacks the N-acyl carbonyl required for key water-mediated hydrogen-bond interactions in the bromodomain binding pocket, and is therefore predicted to be inactive in this target class—making it a useful negative control or starting scaffold for acylation rather than a direct competitor to N-acyl benzoxazepine inhibitors.

Epigenetics Bromodomain Inhibition CBP/P300

Regioisomeric Differentiation: 5-Methyl vs. 3-Methyl Benzoxazepine Scaffolds

The position of the methyl substituent on the benzoxazepine ring system determines both the site available for further functionalization and the electronic environment of the heterocyclic core. 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine places the methyl group on the nitrogen atom at position 5 (N-4 in systematic numbering), thereby masking the secondary amine. In contrast, 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine introduces the methyl at the carbon adjacent to the oxygen (C-3), leaving the secondary amine (N-4) free for further derivatization [1]. This regiochemical difference has profound consequences: N-methylation blocks a key reactive handle for N-acylation, N-arylation, or N-sulfonylation, whereas C-3 methylation introduces a chiral center (the 3-position is prochiral in the parent scaffold) that generates enantiomeric pairs requiring chiral separation—a factor absent in the achiral N-methyl derivative. The 5-methyl derivative therefore offers synthetic simplicity (no stereochemical complexity) at the cost of blocking one derivatization vector, while the 3-methyl isomer preserves N-4 reactivity but introduces stereochemical and separation burdens.

Regiochemistry Scaffold Design Synthetic Chemistry

Optimal Application Scenarios for 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride Based on Verified Differentiation Evidence


N-Acyl Benzoxazepine Inhibitor Synthesis: Scaffold Starting Material for CBP/P300 Bromodomain Program Analogs

Researchers developing benzoxazepine-based CBP/P300 bromodomain inhibitors can employ this compound as a protected scaffold intermediate. Following N-demethylation (e.g., via von Braun reaction or oxidative cleavage), the liberated secondary amine can be directly acylated to install the N-propionyl or N-cyclopropanoyl warhead essential for CBP bromodomain engagement, as established by Popp et al. (J. Med. Chem. 2016), where compounds bearing N-acyl groups achieved ΔTm values of 7.8 ± 0.5 °C on CBP [1]. This route provides an alternative to starting from the free NH scaffold, which may present chemoselectivity challenges in the presence of electrophilic reagents used for C-7 or C-9 functionalization.

Negative Control Compound for N-Acyl Benzoxazepine Pharmacological Studies

The N-methyl benzoxazepine, lacking the N-acyl carbonyl required for water-mediated hydrogen-bond interactions in the CBP bromodomain binding pocket, serves as a structurally matched negative control in cellular assays of CBP/P300 inhibition. The Popp et al. SAR established that N-4 acylation is a binary requirement for target engagement, with no measurable activity for non-acylated analogs [1]. Paired testing of N-methyl (inactive) and N-propionyl (active, ΔTm = 7.8 °C) benzoxazepines enables attribution of pharmacological effects specifically to bromodomain engagement rather than off-target activity inherent to the benzoxazepine core.

Diversity-Oriented Synthesis Library Production: Achiral Scaffold for Parallel C-7/C-9 SAR Exploration

For medicinal chemistry groups conducting diversity-oriented synthesis on the benzoxazepine template, the 5-methyl (N-methyl) variant offers the advantage of being achiral—eliminating the stereochemical complexity and separation burden associated with C-3-substituted analogs—while protecting the N-4 position during electrophilic aromatic substitution or cross-coupling reactions at C-7 and C-9. The hydrochloride salt form (purity 95–98% from multiple vendors ) ensures consistent weighing and dissolution for high-throughput parallel synthesis workflows.

Reference Standard for Analytical Method Development in Benzoxazepine Quality Control

The hydrochloride salt form, with its well-defined molecular weight (199.68 g/mol), high crystallinity, and commercial availability at documented purity levels (95–98%) , is suitable as a reference standard for HPLC method development, LC-MS calibration, or NMR spectroscopy benchmarking in quality control workflows for benzoxazepine-containing drug substances. The salt form's enhanced aqueous solubility facilitates preparation of calibration standards at concentrations up to millimolar range without organic co-solvent artifacts.

Quote Request

Request a Quote for 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.